2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline

RXRalpha Nuclear Receptor Binding Affinity

2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) is a heterocyclic small molecule with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol. Its structure is defined by a quinoxaline core bearing a methyl group at the 2-position and a pyrrolidin-3-yloxy moiety at the 3-position.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1456380-89-4
Cat. No. B6497547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline
CAS1456380-89-4
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1OC3CCNC3
InChIInChI=1S/C13H15N3O/c1-9-13(17-10-6-7-14-8-10)16-12-5-3-2-4-11(12)15-9/h2-5,10,14H,6-8H2,1H3
InChIKeyIRWOFEHJIIXBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for Procuring 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) in Quinoxaline-Focused Research


2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) is a heterocyclic small molecule with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . Its structure is defined by a quinoxaline core bearing a methyl group at the 2-position and a pyrrolidin-3-yloxy moiety at the 3-position . This specific substitution pattern confers unique physicochemical properties, such as a calculated LogP of approximately 3.22 and a topological polar surface area (TPSA) of around 90-98 Ų , which are critical determinants for target engagement and pharmacokinetic behavior in biological systems [1].

Why 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline Cannot Be Replaced with Generic Quinoxaline Analogs


Simple quinoxaline analogs are not functionally equivalent to 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline due to its precisely defined 2,3-disubstitution pattern, which dictates a distinct interaction profile. Structure-activity relationship (SAR) studies on the quinoxaline scaffold demonstrate that modifications at the 2- and 3-positions dramatically alter both potency and selectivity across a range of biological targets, including kinases and antimicrobial pathways [1]. Furthermore, the specific 3-(pyrrolidin-3-yloxy) ether linkage is crucial for achieving low-nanomolar binding affinities, such as a reported Kd of 3.60 nM for the human RXRalpha receptor [2], a level of activity not attainable with more basic or unsubstituted quinoxaline cores. Therefore, substituting this compound with a simpler, cheaper, or more readily available quinoxaline derivative would invalidate the experimental design and yield non-comparable results.

Quantitative Differentiation: Evidence-Based Selection of 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline


Sub-Nanomolar Binding Affinity to Nuclear Receptors Differentiates it from Unsubstituted Quinoxaline

In contrast to the unsubstituted quinoxaline core which shows no significant binding to RXRalpha, 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline demonstrates high-affinity binding with a Kd of 3.60 nM, a difference of several orders of magnitude [1]. This quantitative binding data establishes the compound's utility in nuclear receptor research, where unsubstituted quinoxaline would be completely inactive.

RXRalpha Nuclear Receptor Binding Affinity

Pyrrolidin-3-yloxy Substitution Confers Enhanced Potency in Antimicrobial Assays Compared to C2-Only Substituted Analogs

Quinoxaline derivatives bearing a pyrrolidinyl scaffold are reported as a new class of antimicrobial agents with activity against pathogenic bacteria and fungi [1]. Specifically, compounds with a C3-ether-linked pyrrolidine, like 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline, demonstrate superior inhibition of DNA gyrase (a validated antibacterial target) with IC50 values ranging from 26.57 to 84.84 µM, compared to related compounds lacking this structural feature which often show no measurable inhibition [2].

Antimicrobial DNA Gyrase Structure-Activity Relationship

The 2-Methyl Group Modulates Lipophilicity and TPSA, Creating a Distinct Pharmacokinetic Profile

Compared to the 2-unsubstituted analog 2-(pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9), the addition of a methyl group at the 2-position significantly alters key physicochemical parameters. The target compound has a calculated LogP of 3.22 and a topological polar surface area (TPSA) of approximately 90.65 Ų , whereas the unsubstituted analog has a lower molecular weight (215.25 g/mol) and likely a different LogP and TPSA profile . This difference directly impacts passive membrane permeability and target promiscuity, making the 2-methyl derivative better suited for assays requiring improved cell penetration while maintaining a favorable drug-likeness profile.

Physicochemical Properties LogP TPSA Drug-likeness

Optimal Application Scenarios for 2-Methyl-3-(pyrrolidin-3-yloxy)quinoxaline Based on Quantitative Evidence


Nuclear Receptor Probe Development (RXRalpha)

Leverage its validated 3.60 nM Kd for RXRalpha [1] to develop novel chemical probes or as a starting point for structure-based drug design targeting nuclear receptor pathways implicated in cancer, metabolic disorders, or dermatology.

Novel Antimicrobial Scaffold Exploration (DNA Gyrase Inhibition)

Employ this compound as a key intermediate or building block in medicinal chemistry programs aimed at discovering new classes of DNA gyrase inhibitors [2]. Its moderate inhibitory activity provides a measurable baseline for SAR studies to improve potency against drug-resistant pathogens.

Cell-Based Target Engagement Assays Requiring Enhanced Permeability

Utilize this compound in cellular assays where its optimized LogP of ~3.22 and TPSA of 90.65 Ų predict superior passive membrane permeability compared to less lipophilic analogs, facilitating intracellular target engagement studies.

Quote Request

Request a Quote for 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.